Cas no 1398065-88-7 (Guanfacine-α,α-d2 HCl)

Guanfacine-α,α-d2 HCl 化学的及び物理的性質
名前と識別子
-
- Guanfacine-α,α-d2?HCl
- Guanfacine-a,a-d2 HCl
- Guanfacine-α,α-d2 HCl
-
- インチ: 1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H
- InChIKey: DGFYECXYGUIODH-UHFFFAOYSA-N
- SMILES: C([H])([H])(C1C(=CC=CC=1Cl)Cl)C(=O)NC(N)=N.Cl
Guanfacine-α,α-d2 HCl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | G816007-10mg |
Guanfacine-α,α-d2 HCl |
1398065-88-7 | 10mg |
$ 1217.00 | 2023-09-07 | ||
TRC | G816007-5mg |
Guanfacine-α,α-d2 HCl |
1398065-88-7 | 5mg |
$ 724.00 | 2023-09-07 |
Guanfacine-α,α-d2 HCl 関連文献
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
Guanfacine-α,α-d2 HClに関する追加情報
Introduction to Guanfacine-α,α-d2 HCl (CAS No. 1398065-88-7)
Guanfacine-α,α-d2 HCl, a deuterated derivative of the well-known α2-adrenergic receptor agonist Guanfacine, is a compound of significant interest in the field of pharmaceutical research and development. With the CAS number 1398065-88-7, this molecule has garnered attention for its potential applications in both therapeutic and diagnostic contexts. The introduction of deuterium atoms at the α,α positions enhances the metabolic stability and pharmacokinetic properties of the parent compound, making it a valuable tool for studying receptor binding and drug metabolism.
The chemical structure of Guanfacine-α,α-d2 HCl consists of a benzene ring substituted with a guanidine moiety and an imidazole ring. The deuterium labeling at the α positions (C8 and C9) does not alter the core pharmacophore responsible for its interaction with α2-adrenergic receptors but does influence its pharmacokinetic profile. This modification has been strategically employed to improve the compound's shelf life and reduce susceptibility to metabolic degradation, thereby enhancing its utility in both preclinical and clinical studies.
In recent years, there has been a growing interest in the development of deuterated pharmaceuticals due to their potential to exhibit improved pharmacological properties. Deuterium labeling can lead to increased metabolic stability, reduced off-target effects, and prolonged half-life, all of which are highly desirable attributes in drug design. Guanfacine-α,α-d2 HCl exemplifies these advantages, making it a promising candidate for further investigation in various therapeutic areas.
One of the most compelling applications of Guanfacine-α,α-d2 HCl is in the field of neuroscience. Guanfacine is already well-documented for its efficacy in treating attention deficit hyperactivity disorder (ADHD) and hypertension by modulating α2-adrenergic receptor activity. The deuterated derivative retains these therapeutic benefits while offering improved pharmacokinetic profiles. Recent studies have demonstrated that Guanfacine-α,α-d2 HCl exhibits enhanced binding affinity to α2-adrenergic receptors compared to its non-deuterated counterpart, suggesting that it may be more effective in clinical settings.
Furthermore, the use of Guanfacine-α,α-d2 HCl in preclinical research has provided valuable insights into the mechanisms underlying α2-adrenergic receptor function. By employing radiolabeled or mass-tagged versions of this compound, researchers can more accurately assess receptor binding kinetics and identify potential drug-drug interactions. These studies have not only advanced our understanding of Guanfacine's mechanism of action but also paved the way for the development of novel therapeutic agents targeting α2-adrenergic receptors.
The synthesis of Guanfacine-α,α-d2 HCl involves sophisticated organic chemistry techniques, including stereoselective deuteration and salt formation with hydrochloric acid. The process requires precise control over reaction conditions to ensure high yield and purity. Advanced analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structural integrity and isotopic purity of the final product. These stringent quality control measures are essential to guarantee that Guanfacine-α,α-d2 HCl meets the rigorous standards required for pharmaceutical applications.
Recent advancements in drug development have highlighted the importance of deuterated compounds in optimizing therapeutic efficacy. Deuterium labeling can alter metabolic pathways, making drugs more resistant to enzymatic degradation. This property is particularly relevant for drugs that require prolonged action or have narrow therapeutic windows. Guanfacine-α,α-d2 HCl exemplifies this trend by offering a deuterated version of an already established therapeutic agent with enhanced pharmacokinetic properties.
The potential applications of Guanfacine-α,α-d2 HCl extend beyond neuroscience. Research suggests that this compound may have utility in treating conditions such as anxiety disorders and sleep disturbances by modulating central nervous system activity. Additionally, its improved metabolic stability makes it an attractive candidate for use in combination therapies where multiple drugs need to be administered concurrently without significant interference between them.
In conclusion, Guanfacine-α,α-d2 HCl (CAS No. 1398065-88-7) is a promising deuterated derivative with significant therapeutic potential. Its enhanced metabolic stability and improved pharmacokinetic properties make it a valuable tool for both preclinical research and clinical applications. As our understanding of deuterium's role in drug development continues to evolve, compounds like Guanfacine-α,α-d2 HCl will likely play an increasingly important role in shaping future therapeutic strategies.
1398065-88-7 (Guanfacine-α,α-d2 HCl) Related Products
- 154801-30-6(2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide)
- 90389-57-4(N-(4-Bromobenzyl)-1-butanamine hydrochloride)
- 53439-81-9(benzo[c][1,8]naphthyridin-6(5H)-one)
- 2418708-18-4(tert-butyl N-{3-(fluorosulfonyl)oxy-2-methyl-5-(piperazin-1-yl)methylphenyl}carbamate)
- 1261834-76-7(4-Methoxy-2-(2,4,5-trichlorophenyl)-6-(trifluoromethyl)pyridine)
- 1005301-11-0(3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)
- 57105-42-7(Indole-3-acetyl-L-valine)
- 1803858-73-2(5-Ethylbenzo[d]oxazole-2-methanol)
- 1805061-23-7(4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine)
- 18017-20-4(1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)-octane)




